3,5-Dibromo-2,6-difluorobenzonitrile

Description

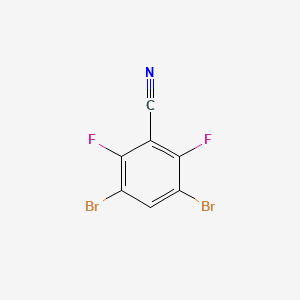

3,5-Dibromo-2,6-difluorobenzonitrile (CAS: 1806299-03-5) is a halogenated aromatic nitrile with the molecular formula C₇Br₂F₂N. Its structure features bromine atoms at the 3 and 5 positions, fluorine atoms at the 2 and 6 positions, and a nitrile group (-C≡N) at the 1 position of the benzene ring. This compound is primarily used in organic synthesis, agrochemical research, and materials science due to its electron-withdrawing substituents, which enhance reactivity in cross-coupling reactions and serve as intermediates in pharmaceutical development .

Properties

IUPAC Name |

3,5-dibromo-2,6-difluorobenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HBr2F2N/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZRKNHDLNSAPPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)C#N)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HBr2F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3,5-Dibromo-2,6-difluorobenzonitrile typically involves the bromination and fluorination of benzonitrile derivatives. One common method includes the reaction of 2,6-difluorobenzonitrile with bromine in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure the selective bromination at the 3 and 5 positions of the benzene ring.

Industrial production methods may involve large-scale bromination and fluorination processes, utilizing advanced equipment to maintain reaction conditions and ensure high yields of the desired product .

Chemical Reactions Analysis

3,5-Dibromo-2,6-difluorobenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitrile group, to form carboxylic acids or other oxidized derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzonitriles, while reduction reactions typically produce amines .

Scientific Research Applications

3,5-Dibromo-2,6-difluorobenzonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

Medicine: Research into potential therapeutic applications of derivatives of this compound is ongoing.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2,6-difluorobenzonitrile depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and fluorine atoms, as well as the nitrile group . These substituents can stabilize reaction intermediates and influence the overall reaction pathway.

In biological systems, derivatives of this compound may interact with specific molecular targets, such as enzymes or receptors, through various binding interactions. The exact pathways and targets involved would depend on the specific derivative and its intended use .

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a family of halogenated benzonitriles. Key analogues include:

Physical and Chemical Properties

Molecular Weight :

- 3,5-Dibromo-2,6-difluorobenzonitrile: ~311.8 g/mol (estimated from substituent contributions).

- 3,5-Difluoro-4-hydroxybenzonitrile: 155.10 g/mol (measured) .

- Brominated analogues exhibit higher densities (1.8–2.2 g/cm³) due to heavy bromine atoms, while fluorinated derivatives have lower densities (~1.5 g/cm³) .

Reactivity :

Thermodynamic and Electronic Properties

Bond Lengths and Stability :

- DFT studies (B3LYP/6-31++G**) on halogenated aromatics show that bromine lengthens C-Br bonds (~1.9 Å) compared to C-F bonds (~1.4 Å), reducing ring strain but increasing steric hindrance .

- Electron-withdrawing effects of -CN and halogens lower HOMO-LUMO gaps, enhancing charge-transfer properties in materials science applications .

Thermal Stability :

- Brominated derivatives decompose at higher temperatures (~250–300°C) compared to fluorinated analogues (~200–250°C) due to stronger C-Br bonds .

Biological Activity

Introduction

3,5-Dibromo-2,6-difluorobenzonitrile is a halogenated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of bromine and fluorine substituents along with a nitrile functional group, positions it as a candidate for various therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C8H3Br2F2N |

| Molecular Weight | 292.92 g/mol |

| Melting Point | 25-28 °C |

| Boiling Point | 197-198 °C |

| CAS Number | 1803783-55-2 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of halogen atoms enhances its binding affinity and specificity towards various biomolecules such as enzymes and receptors. This compound has been investigated for:

- Anticancer Activity : It may inhibit tumor growth by interfering with cell division processes.

- Antimicrobial Activity : Exhibits potential against various bacterial strains by disrupting cellular functions.

Anticancer Activity

Research has indicated that this compound shows promising anticancer properties. A study demonstrated that compounds with similar structures exhibited significant inhibition of cancer cell proliferation with IC50 values in the low micromolar range. The mechanism involves targeting specific pathways associated with cell cycle regulation.

Antimicrobial Activity

In vitro studies have shown that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains are summarized in the table below.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Bacillus subtilis | <1 |

| Staphylococcus aureus | <10 |

| Escherichia coli | <10 |

These findings suggest that this compound could serve as a lead compound for developing new antibiotics.

Case Studies

- Study on FtsZ Inhibition : A series of derivatives based on the structure of this compound were synthesized and evaluated for their ability to inhibit FtsZ, a protein essential for bacterial cell division. The results indicated potent activity against several bacterial strains with MIC values below 1 µg/mL .

- Cell Division Inhibition : Another study focused on the compound's ability to inhibit cell division in Bacillus subtilis and Staphylococcus aureus. The results demonstrated significant inhibitory effects at low concentrations, highlighting its potential as an antibacterial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.